2-benzyl-N1-hydroxy-N3-(4-phenylbutyl)malonamide
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Overview
Description
2-benzyl-N1-hydroxy-N3-(4-phenylbutyl)malonamide is a small molecular drug known for its potential therapeutic applications. It is a compound with a complex structure, consisting of a benzyl group, a hydroxy group, and a phenylbutyl group attached to a malonamide core. This compound has been investigated for its potential use in various medical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-N1-hydroxy-N3-(4-phenylbutyl)malonamide typically involves multiple steps, starting with the preparation of the malonamide core. The benzyl and phenylbutyl groups are then introduced through a series of reactions, including nucleophilic substitution and condensation reactions. The hydroxy group is usually added through a hydroxylation reaction .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-benzyl-N1-hydroxy-N3-(4-phenylbutyl)malonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The benzyl and phenylbutyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone yields the original hydroxy compound .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and malaria.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-benzyl-N1-hydroxy-N3-(4-phenylbutyl)malonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The compound’s molecular targets include enzymes involved in amino acid metabolism and protein synthesis .
Comparison with Similar Compounds
2-benzyl-N1-hydroxy-N3-(4-phenylbutyl)malonamide can be compared with other similar compounds, such as:
2-benzyl-N1-hydroxy-N3-(4-phenylbutyl)acetamide: Similar structure but with an acetamide core instead of a malonamide core.
2-benzyl-N1-hydroxy-N3-(4-phenylbutyl)urea: Similar structure but with a urea core instead of a malonamide core.
2-benzyl-N1-hydroxy-N3-(4-phenylbutyl)carbamate: Similar structure but with a carbamate core instead of a malonamide core
These compounds share structural similarities but differ in their core functional groups, which can lead to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C20H24N2O3 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-benzyl-N-hydroxy-N'-(4-phenylbutyl)propanediamide |
InChI |
InChI=1S/C20H24N2O3/c23-19(21-14-8-7-11-16-9-3-1-4-10-16)18(20(24)22-25)15-17-12-5-2-6-13-17/h1-6,9-10,12-13,18,25H,7-8,11,14-15H2,(H,21,23)(H,22,24) |
InChI Key |
WBIXUIDQAJRMSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C(CC2=CC=CC=C2)C(=O)NO |
Origin of Product |
United States |
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